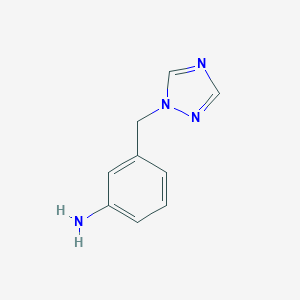
3-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is an organic compound that features a triazole ring attached to an aniline moiety via a methylene bridge.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-triazol-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that triazole derivatives, such as this compound, are often used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
Triazole compounds are generally known to interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Given its potential use in the synthesis of antifungal agents, anticancer drugs, and cardiovascular disease-related enzyme inhibitors, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Based on its potential use in the synthesis of various pharmaceutical compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of aniline with 1H-1,2,4-triazole in the presence of a suitable base and a methylene donor. One common method involves the use of formaldehyde as the methylene donor and a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,4-triazol-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety typically yields nitro derivatives, while oxidation can produce quinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar in structure but with the triazole ring attached at the para position of the aniline ring.
1-(4-Aminobenzyl)-1,2,4-triazole: Another compound with a similar structure but different substitution pattern.
Uniqueness
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINNEVQJQXPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424311 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127988-22-1 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
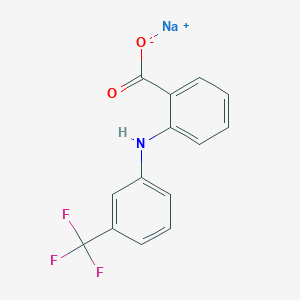
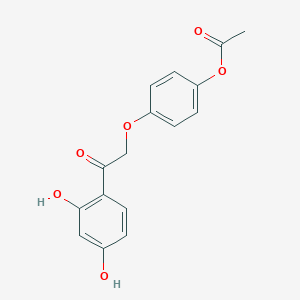
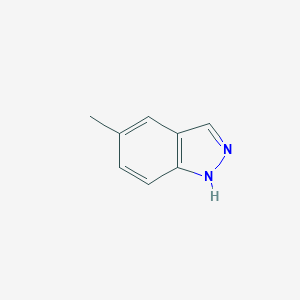

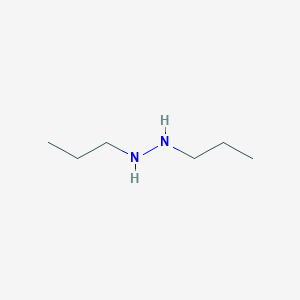
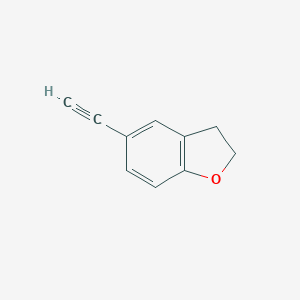
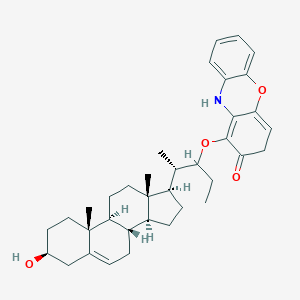
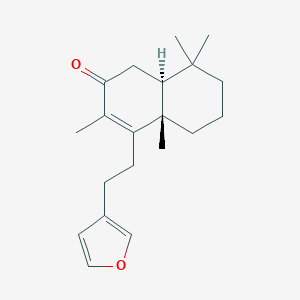
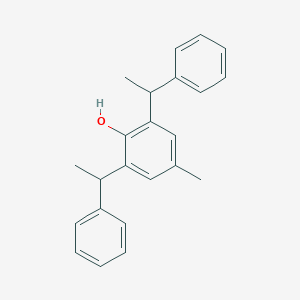
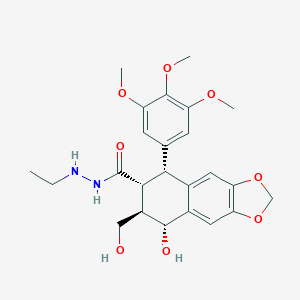
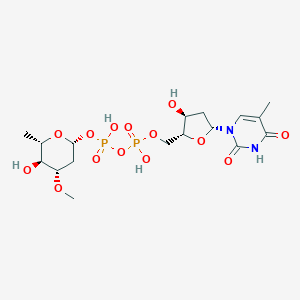
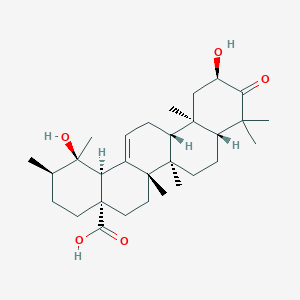

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
